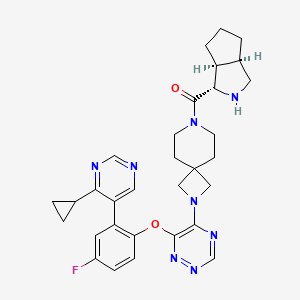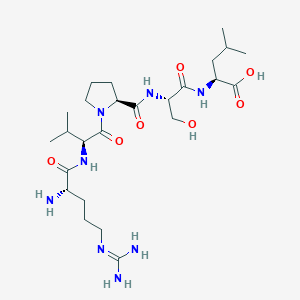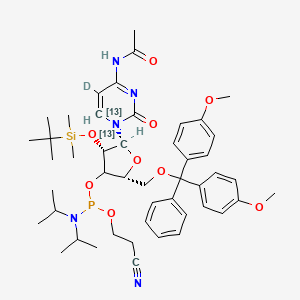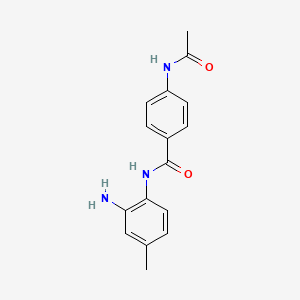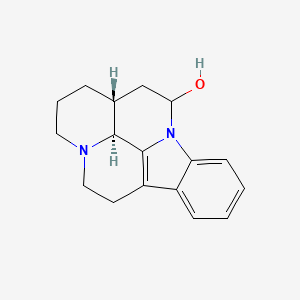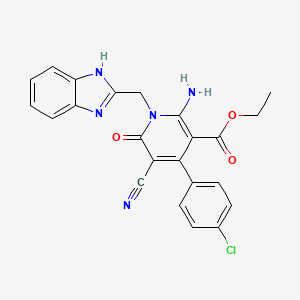
Cdk9-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-27 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription elongation. CDK9 plays a crucial role in the control of gene expression by phosphorylating the C-terminal domain of RNA polymerase II, thereby facilitating the transition from transcription initiation to elongation. Inhibition of CDK9 has been shown to have therapeutic potential in various cancers and other diseases characterized by dysregulated transcription.
Méthodes De Préparation
The synthesis of Cdk9-IN-27 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted aromatic amine, which is then reacted with a suitable electrophile to form an intermediate. This intermediate undergoes further functional group transformations, such as oxidation or reduction, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Cdk9-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cdk9-IN-27 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .
Transcriptional Regulation: The compound is used to investigate the mechanisms of transcriptional regulation and the role of CDK9 in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
Biological Studies: It is used to study the effects of CDK9 inhibition on cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Mécanisme D'action
Cdk9-IN-27 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the expression of genes regulated by CDK9 is reduced, leading to decreased cell proliferation and increased apoptosis in cancer cells . The compound also affects other molecular targets and pathways involved in transcriptional regulation and cell survival .
Comparaison Avec Des Composés Similaires
Cdk9-IN-27 is unique among CDK9 inhibitors due to its high selectivity and potency. Similar compounds include:
Flavopiridol: A first-generation CDK inhibitor that targets multiple CDKs, including CDK9.
CDKI-73: An orally bioavailable CDK9 inhibitor with potent anti-cancer activity.
AZD4573: A highly selective CDK9 inhibitor that induces apoptosis in hematologic cancer cells.
Enitociclib: A selective CDK9 inhibitor that shows efficacy in MYC+ lymphomas. This compound stands out due to its improved selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential.
Propriétés
Formule moléculaire |
C23H18ClN5O3 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
ethyl 2-amino-1-(1H-benzimidazol-2-ylmethyl)-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C23H18ClN5O3/c1-2-32-23(31)20-19(13-7-9-14(24)10-8-13)15(11-25)22(30)29(21(20)26)12-18-27-16-5-3-4-6-17(16)28-18/h3-10H,2,12,26H2,1H3,(H,27,28) |
Clé InChI |
DLXWRFXUUZEAIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)CC3=NC4=CC=CC=C4N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


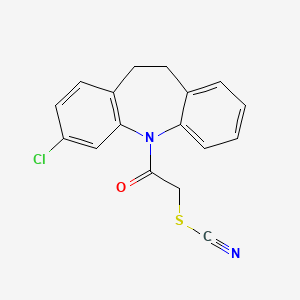
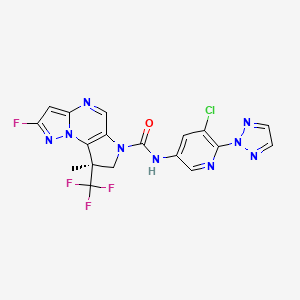
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
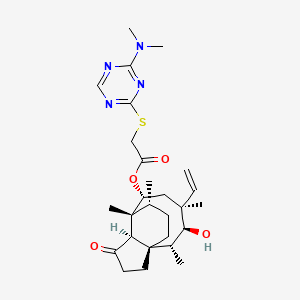

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
